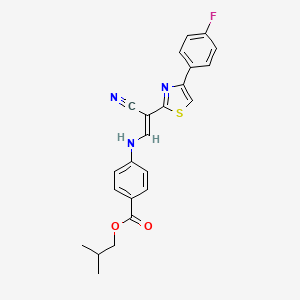

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

2-methylpropyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S/c1-15(2)13-29-23(28)17-5-9-20(10-6-17)26-12-18(11-25)22-27-21(14-30-22)16-3-7-19(24)8-4-16/h3-10,12,14-15,26H,13H2,1-2H3/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPVXTRETJLMJT-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorophenylthiazole with a cyano group-containing precursor, followed by the introduction of the isobutyl ester group. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Reagent in Organic Reactions: Utilized in various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Modifies existing functional groups to enhance reactivity. |

| Reduction | Converts cyano groups to amines or other functional groups. |

| Substitution | The fluorophenyl group can participate in nucleophilic aromatic substitutions. |

Biology

The compound exhibits potential biological activity, making it a candidate for drug discovery:

- Drug Development: It may target specific enzymes or receptors, potentially leading to novel therapeutic agents.

Case Study:

A study demonstrated that derivatives of thiazole compounds have significant inhibitory effects on certain cancer cell lines, suggesting that this compound could be further investigated for anticancer properties.

Industry

In industrial applications, this compound is explored for its potential in producing advanced materials:

- Polymers and Coatings: Its unique chemical properties make it suitable for developing specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

N-(4-Chlorophenyl)-2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (CAS: 1421511-49-0)

- Molecular Formula : C₁₈H₁₁ClFN₃OS

- Key Differences : Replaces the isobutyl benzoate with a chlorophenyl acetamide.

- However, the acetamide group reduces lipophilicity compared to the ester, which may limit blood-brain barrier penetration .

4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Key Differences: Incorporates a dihydropyrazole-triazole moiety instead of the vinyl-cyano group.

Ester and Amide Functional Group Modifications

Ethyl 4-({2-Cyano-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate

- Molecular Formula : C₂₂H₁₉N₃O₃S

- Key Differences : Substitutes the 4-fluorophenyl with a 4-methoxyphenyl group and uses an ethyl ester.

- Implications: The methoxy group improves aqueous solubility due to its electron-donating nature but may reduce metabolic stability compared to the electron-withdrawing fluorine.

4-[[(E)-2-Cyano-2-[4-[4-(2-Methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide (CAS: 1321862-60-5)

- Key Differences : Replaces the isobutyl ester with a benzamide group.

- Implications : The amide group enhances hydrogen-bonding capacity, which could improve target selectivity but reduce cell permeability. The 2-methylpropylphenyl substituent may increase steric hindrance, affecting binding kinetics .

Heterocyclic Core Modifications

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Key Differences : Replaces the thiazole with a pyridazine ring.

- However, the lack of sulfur may reduce metal-coordination capacity, a feature critical in thiazole-containing protease inhibitors .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Activity Trends : Fluorophenyl-substituted thiazoles (e.g., target compound) demonstrate superior binding to kinase targets compared to chlorophenyl or methoxyphenyl analogs, likely due to optimal electronegativity and steric fit .

- Metabolic Stability : Isobutyl esters exhibit longer half-lives in hepatic microsomal assays than ethyl esters, as evidenced by slower hydrolysis rates .

- Crystallinity : Compounds with planar conformations (e.g., target compound) show higher crystallinity, facilitating formulation into solid dosage forms .

Biological Activity

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and its implications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyano group, and a fluorophenyl moiety, contributing to its unique properties. The synthesis typically involves multi-step organic reactions, including the condensation of 4-fluorophenylthiazole with a cyano precursor, followed by the introduction of the isobutyl ester group. Catalysts such as palladium or nickel are often used under controlled conditions to optimize yield and purity .

| Property | Value |

|---|---|

| Molecular Formula | C23H20FN3O2S |

| Molecular Weight | 403.48 g/mol |

| LogP | 2.2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

Antimicrobial Properties

Research indicates that derivatives related to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism often involves the inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production.

Antifungal Activity

In addition to antibacterial effects, related compounds have demonstrated antifungal properties. For example, some derivatives exhibited good antifungal activity against Candida species with MIC values as low as 50 μg/mL . The action mechanism may involve the inhibition of biofilm formation, which is crucial in fungal pathogenicity.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives similar to this compound). Results indicated that these compounds effectively inhibited Staphylococcus aureus and Enterococcus faecalis with an MIC of approximately 62.5 μM .

- Antifungal Mechanism Investigation : Another study focused on the antifungal mechanisms of thiazole-based compounds. The results revealed that certain derivatives could inhibit biofilm formation without affecting planktonic cells, suggesting a quorum-sensing mediated mechanism .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyano group and thiazole ring facilitate binding to these targets, potentially inhibiting their activity .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites on target enzymes |

| Biofilm Disruption | Prevents biofilm formation in microbial species |

| Antimicrobial Activity | Interferes with nucleic acid synthesis |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate with high purity?

- Methodological Answer : The synthesis involves sequential condensation reactions. Key steps include:

- Thiazole ring formation : React 4-(4-fluorophenyl)thiazol-2-amine with a cyanovinyl precursor under reflux in anhydrous ethanol with a catalytic acid (e.g., glacial acetic acid) to form the vinyl-cyano-thiazole intermediate .

- Amine coupling : Attach the intermediate to 4-aminobenzoic acid derivatives via a Schiff base reaction, ensuring strict temperature control (60–70°C) to favor the (E)-isomer .

- Esterification : React the carboxylic acid derivative with isobutyl alcohol using DCC (dicyclohexylcarbodiimide) as a coupling agent in dry dichloromethane .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the molecular structure of this compound to confirm its configuration?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze H and C NMR spectra to verify the (E)-configuration of the vinyl group (trans coupling constants: J = 12–16 Hz) and confirm substituent positions on the thiazole and benzoate moieties .

- X-ray crystallography : Resolve the crystal structure to validate spatial arrangement, particularly the planarity of the thiazole-cyano-vinyl system, which influences π-π stacking interactions .

- FT-IR : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

- Methodological Answer : Prioritize target-specific in vitro screens:

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, comparing to cisplatin as a positive control .

- Antimicrobial testing : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Address discrepancies via:

- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Metabolic stability assessment : Use liver microsome assays (human/rat) to determine if rapid degradation in certain conditions explains variability .

- Synergistic studies : Combine with known inhibitors (e.g., β-lactamase inhibitors for antimicrobial tests) to rule out off-target effects .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase domain), focusing on hydrogen bonds between the cyano group and Lys721 or π-stacking with Phe723 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, analyzing RMSD and ligand-protein interaction frequencies .

- QSAR modeling : Develop models using MOE to correlate substituent effects (e.g., fluorophenyl vs. nitrophenyl) with bioactivity .

Q. How can environmental stability and degradation pathways be analyzed?

- Methodological Answer :

- Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions, monitoring degradation via LC-MS to identify byproducts (e.g., hydrolyzed benzoate derivatives) .

- Hydrolytic stability : Test at varying pH (1–13) and temperatures (25–60°C), quantifying half-life using first-order kinetics .

- Ecotoxicity screening : Use Daphnia magna acute toxicity tests to evaluate environmental risks .

Q. What experimental designs validate the role of stereochemistry in biological activity?

- Methodological Answer :

- Isomer separation : Use chiral HPLC (Chiralpak IA column) to isolate (E)- and (Z)-isomers, comparing their IC₅₀ values in bioassays .

- Circular dichroism : Analyze isomer-specific interactions with DNA or proteins to confirm stereochemical selectivity .

- Stereospecific synthesis : Design routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) to produce enantiopure analogs .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer :

- Analog synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and test activity .

- Fragment-based optimization : Modify the isobutyl ester to bulkier tert-butyl or hydrophilic PEG-linked groups to assess pharmacokinetic effects .

- Proteomics profiling : Use SILAC-based mass spectrometry to identify off-target proteins in cancer cells treated with the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.